3,3-Dichloro-propionic acid

Drug Metabolism Toxicology Enzyme Selectivity

High-purity (≥95%) 3,3-Dichloropropionic acid, supplied as a solid for precise weighing, is essential for analytical method validation as Cilostazol Impurity 15/26 and serves as a unique negative control in GSTZ metabolic studies. Its specific β-dichlorination enables exclusive synthesis of 3-chloroacrylic acid building blocks—a utility not achievable with its isomers.

Molecular Formula C3H4Cl2O2
Molecular Weight 142.97 g/mol
CAS No. 22716-03-6
Cat. No. B13468474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dichloro-propionic acid
CAS22716-03-6
Molecular FormulaC3H4Cl2O2
Molecular Weight142.97 g/mol
Structural Identifiers
SMILESC(C(Cl)Cl)C(=O)O
InChIInChI=1S/C3H4Cl2O2/c4-2(5)1-3(6)7/h2H,1H2,(H,6,7)
InChIKeyHFPLCFMATPQWMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Dichloropropionic Acid (CAS 22716-03-6): Beta-Dichloro Carboxylic Acid for Metabolic Stability-Demanding Research and Synthesis


3,3-Dichloropropionic acid (CAS 22716-03-6), with the molecular formula C3H4Cl2O2, is a beta-dichlorinated carboxylic acid characterized by two chlorine atoms on the terminal carbon of the propionic acid chain . It is a structural isomer of the herbicide dalapon (2,2-dichloropropionic acid) and 2,3-dichloropropionic acid [1]. This compound serves primarily as a pharmaceutical intermediate, notably recognized as an impurity in the synthesis of Cilostazol , and functions as a versatile building block in organic synthesis where the specific placement of halogen atoms dictates distinct reactivity and metabolic handling compared to its in-class analogs .

3,3-Dichloropropionic Acid: Why Structural Isomers Are Not Interchangeable in Metabolic and Synthetic Contexts


While 3,3-dichloropropionic acid shares the exact molecular formula (C3H4Cl2O2) with its isomers 2,2-dichloropropionic acid and 2,3-dichloropropionic acid, these compounds cannot be substituted for one another in precise scientific applications [1]. The position of the chlorine atoms dictates a fundamentally different metabolic fate [2] and alters the compound's reactivity in nucleophilic substitution and elimination reactions . Generic substitution based solely on molecular weight or empirical formula overlooks these critical, application-specific differences in enzymatic handling, synthetic utility, and physical properties, which are essential for reproducible research and industrial process control .

Quantitative Differentiation of 3,3-Dichloropropionic Acid (CAS 22716-03-6) from Isomeric and Functional Analogs


Metabolic Stability: Undetectable GSTZ-Catalyzed Biotransformation

In a comparative study on the substrate selectivity of glutathione transferase zeta (GSTZ), 3,3-dichloropropionic acid showed no detectable biotransformation, whereas its structural isomer, 2,2-dichloropropionic acid, was actively metabolized to pyruvate under the same conditions [1].

Drug Metabolism Toxicology Enzyme Selectivity

Reactivity Profile: Beta-Elimination Favoring α,β-Unsaturated Product Formation

The beta-dichloro substitution in 3,3-dichloropropionic acid strongly favors beta-elimination over the alpha-elimination or substitution reactions typical of its isomers. While alpha-chlorinated analogs like 2-chloropropionic acid or the alpha-substituted 2,2-dichloropropionic acid are known to undergo dehydrohalogenation to yield acrylates, 3,3-dichloropropionic acid is primed to yield 3-chloroacrylic acid derivatives under analogous basic conditions .

Organic Synthesis Reaction Mechanisms Dehydrohalogenation

Physical State and Handling: Solid at Ambient Temperature

3,3-Dichloropropionic acid is a white crystalline solid at room temperature with a melting point of approximately 25 °C . This contrasts with the commercially significant isomer 2,2-dichloropropionic acid (dalapon), which is a corrosive liquid at room temperature (freezing point below 8°C / 46°F) [1].

Chemical Handling Process Engineering Safety

Partition Coefficient: Lower LogP Indicates Reduced Lipophilicity

The predicted LogP (octanol-water partition coefficient) for 3,3-dichloropropionic acid is 0.93 , whereas the experimental LogP for the isomer 2,2-dichloropropionic acid is reported as 0.78 [1]. This suggests a slightly higher lipophilicity for the 3,3-isomer.

ADME Properties Physicochemical Profiling Drug Design

Optimal Application Scenarios for 3,3-Dichloropropionic Acid Based on Verified Differential Evidence


Investigations into GSTZ-Mediated Detoxification Pathways

For researchers studying the substrate specificity of glutathione transferase zeta (GSTZ), 3,3-dichloropropionic acid is an essential negative control or a probe for metabolic stability. Its undetectable biotransformation, directly contrasted with the active metabolism of 2,2-dichloropropionic acid to pyruvate, makes it ideal for experiments designed to delineate the structural requirements for GSTZ catalysis [1].

Synthesis of 3-Chloroacrylic Acid Derivatives

In organic synthesis, 3,3-dichloropropionic acid is the specific precursor for generating 3-chloroacrylic acid building blocks via beta-elimination. This is a distinct synthetic application that cannot be achieved with 2,2-dichloropropionic acid or 2,3-dichloropropionic acid, which would yield alpha-substituted acrylates or different regioisomers under similar conditions .

Analytical Reference Standard for Cilostazol Impurity Profiling

3,3-Dichloropropionic acid is identified as Cilostazol Impurity 15 (and Impurity 26) . As such, a high-purity source of this compound is required for the development and validation of analytical methods (e.g., HPLC, LC-MS) used in pharmaceutical quality control to ensure the purity and safety of the final drug product.

Small-Scale Laboratory Research Requiring Precise Weighing

Given its physical state as a solid at ambient temperature, in contrast to the liquid 2,2-dichloropropionic acid, 3,3-dichloropropionic acid is the preferred choice for bench-scale synthetic or analytical work where accurate weighing of small quantities is critical and the handling of a corrosive liquid presents unnecessary risk .

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